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In the fabrication of complementary metal-oxide-semiconductor (CMOS) devices, low-

resistance contacts to the source, drain, and gate regions are critical for achieving high

performance. Metal silicides have been extensively used for this purpose through a process

known as self-aligned silicidation (salicide).[1] Over the years, as device dimensions have

scaled down, the choice of silicide material has evolved to meet increasingly stringent

requirements. Titanium silicide (TiSi₂) was a dominant material for several technology

generations, but was eventually replaced by cobalt silicide (CoSi₂), and subsequently nickel

silicide (NiSi), to overcome key limitations.[1] This guide provides a detailed comparison of the

material properties and performance metrics of these key silicides.

Quantitative Comparison of Key Silicide Properties
The selection of a contact material is a multi-faceted decision involving trade-offs between

electrical performance, thermal stability, and process compatibility. The following table

summarizes the key quantitative properties of TiSi₂, CoSi₂, and NiSi.
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Property
Titanium Silicide
(TiSi₂)

Cobalt Silicide
(CoSi₂)

Nickel Silicide
(NiSi)

Low-Resistivity Phase C54 CoSi₂ NiSi

Resistivity (µΩ·cm) 12 - 24[2] 10 - 25[2][3] 14 - 20[1][4]

Formation Temp. (°C)
~650 - 900 (for C54

phase)[2][4]
600 - 800[4] 400 - 600[4]

Thermal Stability (°C) ~900[2][4] ~950[4] ~600 - 650[1][4]

Si Consumption

High (1 nm Ti

consumes ~2.27 nm

Si)[2][4]

Very High (1 nm Co

consumes ~3.64 nm

Si)[4]

Low (1 nm Ni

consumes ~1.83 nm

Si)[1][4]

Mechanical Stress

(dyne/cm²)

(2 - 2.25) x 10¹⁰ (High)

[2]

(8 - 10) x 10⁹

(Moderate)[2]
Low[5]

Primary Advantage

Low resistivity and

good thermal stability.

[1]

No linewidth-

dependent resistivity;

good thermal stability.

[1]

Low resistivity, low Si

consumption, low

formation

temperature.[1]

Primary Disadvantage

Incomplete C54 phase

transformation on

narrow lines (<0.2

µm).[1][5]

High Si consumption,

potential for junction

leakage/spiking.[1][5]

Poor thermal stability;

transforms to high-

resistivity NiSi₂ above

~700°C.[1][5][6]

Detailed Experimental Protocols
Accurate benchmarking of contact materials relies on standardized and precise measurement

techniques. Below are the detailed methodologies for key experiments.

Sheet Resistance Measurement
The sheet resistance (Rs) of the silicide film is a primary indicator of its electrical quality.

Technique: Four-Point Probe Method.

Protocol:
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A four-point probe head with four equally spaced, co-linear tungsten carbide needles is

brought into contact with the surface of the silicided wafer.

A constant DC current (I) is forced to flow between the two outer probes.

The voltage potential (V) is measured between the two inner probes.

The sheet resistance is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V /

I)

Measurements are typically taken at multiple points across the wafer to assess uniformity.

This non-destructive method is standard for characterizing thin film conductivity.

Contact Resistance Measurement
Contact resistivity (ρc) quantifies the resistance at the interface between the silicide and the

doped silicon, a critical parameter for device performance.

Technique: Transmission Line Model (TLM).

Protocol:

A specific test pattern is fabricated, consisting of a series of rectangular silicide contacts of

fixed width (W) and length (l) placed on a doped semiconductor region (the "transmission

line"). The spacing (d) between the contacts is varied.

The total resistance (RT) is measured between pairs of adjacent contacts.

A plot of total resistance (RT) versus the spacing (d) is generated. The data should form a

straight line.

The y-intercept of this line is equal to 2 times the contact resistance (Rc).

The specific contact resistivity (ρc) is then extracted from Rc using the relationship derived

from the TLM theory, which accounts for the current transfer length.

Thermal Stability Assessment
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This experiment determines the temperature at which a silicide film begins to degrade, either

through agglomeration or phase transformation to a higher-resistivity phase.

Technique: Isochronal Annealing and Sheet Resistance Monitoring.

Protocol:

A set of identical wafer samples with the formed silicide are prepared.

Each sample is annealed in an inert atmosphere (e.g., N₂) for a fixed duration (e.g., 30-60

seconds) at a different temperature using a Rapid Thermal Annealing (RTA) system. The

temperature range should span from the formation temperature to well above the

expected degradation point (e.g., 500°C to 1000°C).

After annealing, the sheet resistance of each sample is measured at room temperature

using the four-point probe method.

The sheet resistance is plotted as a function of annealing temperature. The temperature at

which the sheet resistance begins to increase sharply indicates the limit of the material's

thermal stability.[7]

Techniques like X-Ray Diffraction (XRD) and Atomic Force Microscopy (AFM) can be used

on the annealed samples to correlate the resistance increase with specific phase changes

(e.g., NiSi to NiSi₂) or morphological degradation like agglomeration.[3][7]

Visualization of Workflows and Relationships
Diagrams are provided to illustrate key processes and material trade-offs.
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Wafer Preparation

Silicide Formation

Completion

Start: Patterned Wafer
(Active Areas Defined)

Pre-Silicide Clean
(e.g., HF dip to remove native oxide)

Metal Deposition
(e.g., Ti, Co, or Ni Sputtering)

First RTA (Low Temp)
Forms high-resistivity silicide

Selective Etch
Removes unreacted metal

Second RTA (High Temp)
Phase transformation to low-resistivity silicide

End: Self-Aligned Silicide
on Gate and S/D

Click to download full resolution via product page

Standard workflow for the Self-Aligned Silicide (Salicide) process.
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Key Decision Criteria

Goal:
Low Resistance Contact

for Scaled CMOS

TiSi₂
(Legacy)

CoSi₂
(Intermediate)

NiSi
(Advanced)

Device Linewidth > 0.2µm? High Thermal Budget (>700°C)?Minimal Si Consumption Critical?

Yes No YesNoNoYes

Click to download full resolution via product page

Decision logic for selecting a silicide based on process and device requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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